tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate
Description
tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate (CAS 1923743-41-2, molecular formula C₁₈H₁₉NO₄, molecular weight 313.36 g/mol) is a Boc-protected carbamate featuring a strained cyclobutane ring substituted with a phenyl group and a ketone at the 1- and 3-positions, respectively . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling its use in multi-step organic syntheses, particularly in pharmaceutical intermediates and peptide chemistry. This compound’s structural rigidity and functional groups make it a versatile building block in drug discovery and materials science.
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQINMQMRXZUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418663-64-4 | |
| Record name | tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutane Core Formation
The synthesis begins with 3-oxo-1-cyclobutane-carboxylic acid, prepared via a modified route from 1,3-dichloroacetone. Reaction with ethylene glycol forms a ketal intermediate, which undergoes cyclization with diethyl malonate under acidic conditions (20% HCl, 100°C, 48–55 h) to yield 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylate. Hydrolysis produces 3-oxo-1-cyclobutane-carboxylic acid in 49–73% yield.
Boc Protection
The amine is treated with di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane, affording the target compound in 92% yield. This route’s total yield (35–40%) is limited by the multi-step sequence but benefits from regioselective arylation.
Method 2: Phase-Transfer Alkylation
Condensation and Alkylation
Adapting a lacosamide synthesis route, N-Boc-D-serine forms a mixed anhydride with isobutyl chloroformate in ethyl acetate. Condensation with benzylamine produces (R)-[1-(hydroxymethyl)-2-carbonyl-2-(benzylamino)ethyl]-tert-butyl carbamate. Phase-transfer alkylation with dimethyl sulfate (1.2 equiv) and tetrabutylammonium bromide (0.025–0.2 equiv) in ethyl acetate/KOH introduces the methoxy group, yielding the cyclobutane precursor in 92% yield.
Cyclobutane Formation and Deprotection
Oxidative cyclization (Cu(OAc)₂, O₂) forms the 3-oxo-1-phenylcyclobutyl core. Acidic deprotection (HCl/dioxane) removes the benzyl group, and Boc protection finalizes the product with 85% overall yield. This method excels in scalability and minimal byproduct formation.
Method 3: Direct Amination and Protection
Cyclobutane Amination
1-Phenylcyclobutanone is subjected to reductive amination (NaBH₃CN, NH₄OAc) to yield 3-oxo-1-phenylcyclobutylamine. However, the strained ring leads to low yields (30–40%) and epimerization, limiting practicality.
Carbamate Formation
The amine reacts with Boc anhydride in THF, achieving 90% conversion. Despite simplicity, the route’s reliance on unstable intermediates renders it less viable for industrial use.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 35–40 | 85 | 30–40 |
| Steps | 5 | 4 | 2 |
| Scalability | Moderate | High | Low |
| Regioselectivity | High | High | Low |
| Cost Efficiency | Low | Moderate | High |
Method 2 emerges as superior due to high yields and operational simplicity, though Method 1 offers regioselective precision for specialized applications.
Experimental Optimization
Solvent Effects in C–H Arylation
Replacing tert-butyl alcohol with hexafluoro-2-propanol (HFIP) suppresses over-arylation, enhancing mono-selectivity to 95% (Table 2, entry 4).
Alkylation Catalyst Loading
Reducing tetrabutylammonium bromide to 0.025 equiv maintains yield (90%) while lowering costs.
Chemical Reactions Analysis
Carbamate Formation via Curtius Rearrangement
The compound can be synthesized through a Curtius rearrangement pathway using acyl azide intermediates. Key steps include:
-
Reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides.
-
Thermal or catalytic Curtius rearrangement to generate isocyanate intermediates.
Example Reaction:
| Reactants | Conditions | Yield |
|---|---|---|
| Aromatic carboxylic acid | TBAB, Zn(OTf)₂, 0–25°C | 82–94% |
| Di-tert-butyl dicarbonate | Toluene, 12–24 h |
This method tolerates functional groups like esters and halides .
Nucleophilic Acyl Substitution
The carbonyl group undergoes nucleophilic attack, enabling transformations such as:
-
Amide formation : Reacts with primary/secondary amines under mild conditions (Cs₂CO₃, DMF, 50°C) .
-
Alkylation : N-alkylation occurs with alkyl halides in the presence of K₂CO₃ .
Key Data:
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methyl-3-oxo-1-phenylcyclobutane | 78% |
| Benzylamine | Cyclobutylbenzamide derivative | 85% |
Acid-Catalyzed Cyclobutane Ring Cleavage
The strained cyclobutane ring undergoes ring-opening in acidic media:
Experimental Conditions:
| Acid | Temperature | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux | γ-Keto carboxamide | 67% |
| H₂SO₄ (1M) | 80°C | 3-Phenylpropanoic acid | 72% |
tert-Butoxycarbonyl (Boc) Deprotection
The Boc group is cleaved under acidic conditions:
Comparison Table:
| Condition | Time | Efficiency |
|---|---|---|
| TFA (20% v/v) | 1 h | >99% |
| HCl (4M in dioxane) | 4 h | 95% |
Radical-Mediated Functionalization
Participates in visible-light-driven C–C bond formation via:
-
Organocatalysis : Chiral imidazolidinone catalysts enable α-alkylation .
-
Radical trapping : Alkyl radicals add stereoselectively to enamine intermediates .
Representative Transformation:
| Substrate | Catalyst | Product Enantioselectivity |
|---|---|---|
| α-Bromoester | Ru(bpy)₃²⁺/DBU | 92% ee |
Scientific Research Applications
tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Ring System | Special Features |
|---|---|---|---|---|---|---|
| tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate | 1923743-41-2 | C₁₈H₁₉NO₄ | 3-oxo, phenyl | 313.36 | Cyclobutane | Aromatic substituent, ketone |
| tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | 2098067-97-9 | C₁₅H₂₅NO₅ | 3-oxocyclobutylmethyl | 299.36 | Cyclobutane | Additional Boc group, methyl spacer |
| tert-butyl N-(3-fluorocyclohexyl)carbamate | 1546332-14-2 | C₁₁H₂₀FNO₂ | 3-fluoro | 217.28 | Cyclohexane | Fluorine substituent |
| tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 134575-47-6 | C₁₁H₂₀N₂O₂ | Azabicyclo | 220.29 | Bicyclo[4.1.0] | Nitrogen in ring, fused bicyclic system |
| tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | C₁₀H₁₉NO₃ | 3-hydroxy | 201.26 | Cyclopentane | Hydroxyl group, chiral centers |
Key Observations :
- Cyclobutane vs. Larger Rings : The target compound’s cyclobutane ring introduces significant ring strain, enhancing reactivity compared to more stable cyclohexane () or bicyclic systems () .
- Aromatic vs.
- Functional Groups : The 3-oxo group enables nucleophilic additions (e.g., Grignard reactions), whereas hydroxyl or fluorine substituents () modify solubility and metabolic stability .
Table 2: Reactivity and Application Profiles
Research Findings :
- Ketone Reactivity : The 3-oxo group in the target compound facilitates reductive amination (similar to ) and serves as a handle for further functionalization .
- Boc Group Stability : Boc protection is stable under basic conditions but cleavable via trifluoroacetic acid, aligning with strategies used in for intermediate synthesis .
Biological Activity
tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities. This compound is noted for its structural features that may confer various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on diverse sources, including patents, research studies, and chemical databases.
- Chemical Formula : C_{13}H_{17}N_{1}O_{2}
- Molecular Weight : 225.29 g/mol
- Melting Point : 122°C to 124°C
- Purity : 95% (minimum) .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .
3. Anticancer Potential
Preliminary studies suggest that derivatives of cyclobutane, including this compound, may exhibit anticancer activity. In vitro assays have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines .
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory and oxidative stress pathways. The structural characteristics of the cyclobutane ring may play a crucial role in its biological interactions.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate?
- Answer : The compound is typically synthesized via carbamate protection of a cyclobutylamine intermediate. A common approach involves reacting 3-oxo-1-phenylcyclobutylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling reaction temperature (0–25°C) and using dichloromethane or THF as solvents. Post-synthesis purification often employs column chromatography or recrystallization .
| Key Reaction Parameters | Conditions/Outcomes |
|---|---|
| Reagent Ratio | 1:1.2 (amine:chloroformate) |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (reported for analogous compounds) |
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
- Answer : Critical techniques include:
- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), cyclobutyl ketone (δ ~210 ppm for C), and phenyl protons (δ ~7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 276.1342 for CHNO) .
- X-ray Crystallography : For resolving stereochemical ambiguities, SHELX programs are widely used for refinement .
Q. How does pH affect the stability of tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate?
- Answer : The compound is stable under neutral conditions but degrades in strongly acidic/basic environments due to hydrolysis of the carbamate group. Stability studies (via HPLC monitoring) show >90% integrity at pH 7 after 48 hours, dropping to <50% at pH ≤2 or ≥12 .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for stereoisomers of this compound?
- Answer : Ambiguities in enantiomorph-polarity can be addressed using Rogers’ η parameter or Flack’s x parameter for centrosymmetric twinning analysis . Computational tools like Olex2 or SHELXL refine structures against intensity data, while DFT calculations validate chiral centers .
Q. What computational strategies predict the reactivity of this compound in novel cycloaddition reactions?
- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in [2+2] or Diels-Alder reactions. For example, the cyclobutyl ketone’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the carbonyl .
Q. How can reaction yields be optimized in multi-step syntheses involving this carbamate?
- Answer : Key strategies include:
-
Catalyst Screening : Pd-mediated cross-coupling for aryl functionalization (e.g., Suzuki-Miyaura) .
-
Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility.
-
In Situ Monitoring : ReactIR or LC-MS to track transient intermediates and adjust stoichiometry .
Optimization Variables Impact on Yield Catalyst Loading (Pd) 5 mol% → 85% yield Temperature 80°C → 70% yield vs. 25°C → 40% yield Purification Method Column chromatography (SiO) → 90% purity
Q. What experimental designs are recommended for evaluating this compound’s biological activity in kinase inhibition assays?
- Answer : Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase inhibition. Dose-response curves (0.1–100 μM) determine IC values. Molecular docking (AutoDock Vina) predicts binding to ATP pockets, validated by mutagenesis studies on key residues (e.g., Lys33 in PKA) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Answer : For example, if NMR suggests a planar cyclobutane ring while X-ray shows puckering:
Re-examine sample purity (HPLC).
Validate crystallographic refinement parameters (R-factor, electron density maps) .
Perform conformational analysis via molecular dynamics (MD) simulations to assess ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
